molecular formula C19H21N3O2 B2626647 N,N-dimethyl-4-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]aniline CAS No. 324039-53-4

N,N-dimethyl-4-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]aniline

Cat. No.: B2626647
CAS No.: 324039-53-4
M. Wt: 323.396
InChI Key: PQXYLOPWOYKWEP-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]aniline is a complex organic compound that features an indole moiety, which is a significant structure in many natural products and pharmaceuticals. The compound’s structure includes a dimethylamino group, a nitro group, and an indole ring, making it a versatile molecule in synthetic organic chemistry and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]aniline typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the introduction of the nitro group and the dimethylamino group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The choice of solvents, catalysts, and purification methods are optimized to meet industrial standards and regulatory requirements.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]aniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for hydrogenation reactions.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N,N-dimethyl-4-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]aniline involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-4-[1-(1H-indol-3-yl)-2-nitroethyl]aniline: Similar structure but lacks the methyl group on the indole ring.

    N,N-dimethyl-4-[1-(2-methyl-1H-indol-3-yl)-2-aminoethyl]aniline: Similar structure but with an amino group instead of a nitro group.

Uniqueness

N,N-dimethyl-4-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]aniline is unique due to the presence of both the nitro group and the dimethylamino group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

N,N-dimethyl-4-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-13-19(16-6-4-5-7-18(16)20-13)17(12-22(23)24)14-8-10-15(11-9-14)21(2)3/h4-11,17,20H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXYLOPWOYKWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C[N+](=O)[O-])C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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